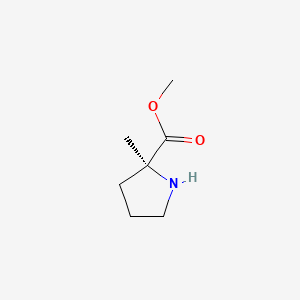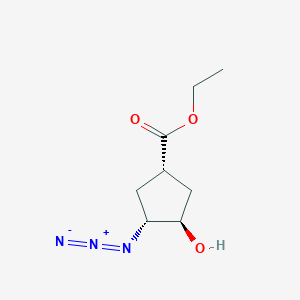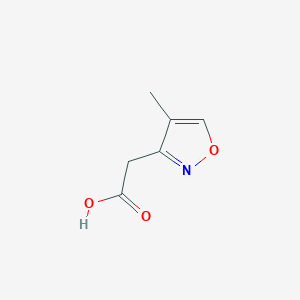![molecular formula C23H30BNO3 B2721436 Benzamide, 4-(1,1-dimethylethyl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- CAS No. 1147530-76-4](/img/structure/B2721436.png)
Benzamide, 4-(1,1-dimethylethyl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 4-(1,1-dimethylethyl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is a chemical compound with a complex structure that includes a benzamide group, a tert-butyl group, and a boronic acid derivative
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivative Synthesis: The compound can be synthesized by reacting benzamide with tert-butylamine and a boronic acid derivative under specific reaction conditions, such as using a palladium catalyst and a suitable solvent like toluene or dichloromethane.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include using continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the boronic acid derivative site.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, inert atmosphere.
Substitution: Nucleophiles like amines or alcohols, mild acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various boronic esters or amides.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its boronic acid derivative is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of biaryls. Biology: In biological research, the compound can be used as a probe to study enzyme activities or as a potential inhibitor for certain biological targets. Medicine: Industry: Its unique chemical properties make it valuable in the development of advanced materials and catalysts.
Mechanism of Action
The compound exerts its effects through its boronic acid derivative, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in biological systems where it can modulate enzyme activities or bind to specific molecular targets. The molecular pathways involved include enzyme inhibition or activation, depending on the specific biological context.
Comparison with Similar Compounds
Benzamide, N-(1,1-dimethylethyl)-: This compound lacks the boronic acid derivative, making it less reactive in cross-coupling reactions.
Benzamide, 4-(1,1-dimethylethyl)-N,N-dimethyl-: This compound has a different substituent on the nitrogen atom, altering its chemical properties and reactivity.
Uniqueness: The presence of the boronic acid derivative in Benzamide, 4-(1,1-dimethylethyl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- makes it particularly useful in cross-coupling reactions and biological applications, distinguishing it from similar compounds.
Properties
IUPAC Name |
4-tert-butyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30BNO3/c1-21(2,3)17-13-11-16(12-14-17)20(26)25-19-10-8-9-18(15-19)24-27-22(4,5)23(6,7)28-24/h8-15H,1-7H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLWJBORFAPQRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2721358.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2721361.png)

![(E)-3-(dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2721367.png)

![ethyl 5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B2721372.png)


![6-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline](/img/structure/B2721375.png)
![N-(4-(furan-2-yl)thiazol-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2721376.png)
